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Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and
materials science. The document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its structural characterization through
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-aminothiophene-3-carbonitrile.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

Data not available

Data not available

Data not available - Thiophene-H4, H5

Data not available - NH:2
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Note: Specific chemical shift and coupling constant data for the parent compound 2-
aminothiophene-3-carbonitrile were not explicitly found in the available search results. The
IH NMR spectrum is noted to be available in DMSO-d6.

= 13 1
Chemical Shift (d) ppm Assignment
Data not available C2 (C-NHz)
Data not available C3 (C-CN)
Data not available C4
Data not available C5
Data not available CN (Nitrile Carbon)

Note: Quantitative 133C NMR data for 2-aminothiophene-3-carbonitrile was not available in the
searched literature.

Table 3: IR SpectroscopicData

Wavenumber (cm~12) Intensity Assignment

Data not available - N-H stretch (Amine)

Data not available - C=N stretch (Nitrile)

Data not available - C=C stretch (Thiophene ring)
Data not available - C-N stretch

Data not available - C-S stretch

Note: While ATR-IR spectra for 2-aminothiophene-3-carbonitrile are available, a detailed
peak table was not found. For a related dihydrothiophene derivative, characteristic peaks were
observed at vmax 3415, 3310, 3200 (NHz), and 2195 (C=N) cm~1.

Table 4: Mass Spectrometry Data
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m/z Value Relative Intensity Assignment
Data not available - [M]* (Molecular lon)
Data not available - Fragment lons

Note: Specific mass spectrometry data (m/z values and relative intensities) for 2-
aminothiophene-3-carbonitrile were not identified in the conducted searches.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Specific parameters for the analysis of 2-aminothiophene-3-carbonitrile may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a Bruker DRX-500 (500 MHz for 1H, 125
MHz for 13C) or a comparable spectrometer. The sample is dissolved in deuterated dimethyl
sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer,
such as a Thermo Nicolet Avatar 370. The sample can be prepared as a potassium bromide
(KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization
technique, such as electrospray ionization (ESI) or electron impact (El). The data provides the
mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-aminothiophene-3-carbonitrile.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification

Synthesis of 2-Aminothiophene-3-carbonitrile

Purification (e.g., Recrystallization, Chromatography)

Spectrosco*om Analysis

NMR Spectroscopy
(tH, °C) IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data
(Chemical Shifts, Coupling Constants) (Peak Frequencies, Intensities) (m/z Values, Fragmentation Pattern)

Structural Characterization

\ a Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification,
and spectroscopic analysis of a chemical compound.

This guide serves as a foundational reference for the spectroscopic properties of 2-
aminothiophene-3-carbonitrile. While specific quantitative data for the parent compound
remains elusive in publicly accessible literature, the provided information on related structures
and general methodologies offers valuable context for researchers. Further investigation into
specialized chemical databases and academic journals is recommended for obtaining detailed
spectral data.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminothiophene-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183302#spectroscopic-data-for-2-aminothiophene-3-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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